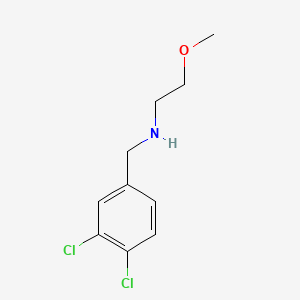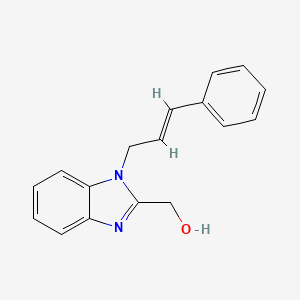![molecular formula C16H18F3NO2 B2660508 N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide CAS No. 2176124-93-7](/img/structure/B2660508.png)
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFB-TN and is a spirocyclic compound that has a trifluoromethyl group and a benzamide group. The unique structure of TFB-TN makes it a promising candidate for various applications, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of TFB-TN is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. TFB-TN has been shown to induce apoptosis in cancer cells, which suggests that it may be acting as a pro-apoptotic agent.
Biochemische Und Physiologische Effekte
TFB-TN has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antifungal activity. TFB-TN has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB-TN is its versatility as a building block for the synthesis of various spirocyclic compounds. TFB-TN is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of TFB-TN is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of TFB-TN. One area of interest is the development of TFB-TN as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the mechanism of action of TFB-TN and to optimize its antitumor activity. Another area of interest is the use of TFB-TN as a building block for the synthesis of novel organic materials with unique properties. Finally, further studies are needed to explore the potential applications of TFB-TN in other fields, such as material science and organic synthesis.
Synthesemethoden
The synthesis of TFB-TN involves a multi-step process that requires careful attention to detail. The first step involves the preparation of the spirocyclic ketone, which is then subjected to a Grignard reaction to form the corresponding alcohol. The alcohol is then converted to the benzamide derivative using a coupling reagent such as EDCI or HATU. Finally, the trifluoromethyl group is introduced using a reagent such as Togni reagent or Langlois reagent.
Wissenschaftliche Forschungsanwendungen
TFB-TN has gained significant attention in scientific research due to its potential applications in various fields. In medicinal chemistry, TFB-TN has been shown to have promising antitumor activity against various cancer cell lines. In material science, TFB-TN has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, TFB-TN has been used as a versatile building block for the preparation of various spirocyclic compounds.
Eigenschaften
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIXCYGTMTGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

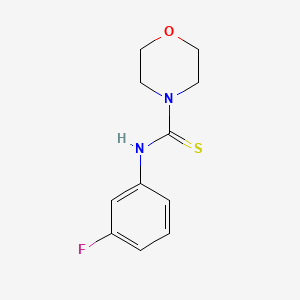



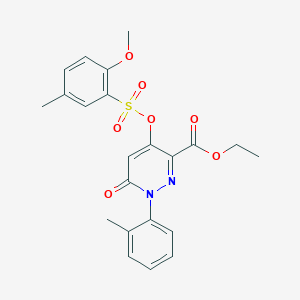

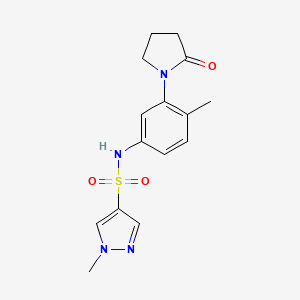

![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)
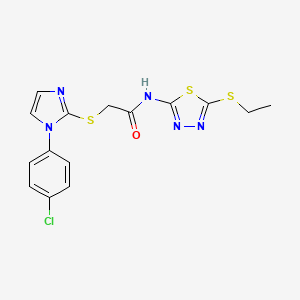
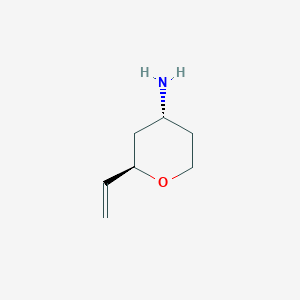
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)
